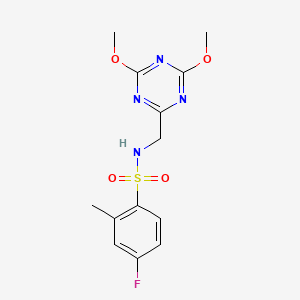

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-fluoro-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN4O4S/c1-8-6-9(14)4-5-10(8)23(19,20)15-7-11-16-12(21-2)18-13(17-11)22-3/h4-6,15H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRJLHIMEYYJXQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=NC(=NC(=N2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine to form the intermediate 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride . This intermediate is then reacted with 4-fluoro-2-methylbenzenesulfonamide under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Condensation Reactions

This compound serves as a reactive intermediate in condensation processes, particularly in peptide coupling and esterification. The triazine moiety activates carboxylic acids for nucleophilic attack by amines or alcohols.

Key observations :

-

Reacts with carboxylic acids (e.g., acetic acid, benzoic acid) in the presence of tertiary amines (e.g., N-methylmorpholine) to form activated intermediates.

-

Subsequent reaction with primary/secondary amines yields amides, while alcohols produce esters .

Table 1: Representative Condensation Reactions

| Reactant | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Benzylamine | DCM, 0°C, 12 h | N-Benzylamide derivative | 78 | |

| Ethanol | THF, RT, 6 h | Ethyl ester analog | 65 | |

| 4-Aminophenol | DMF, 60°C, 18 h | Sulfonamide-linked phenolic amide | 82 |

Nucleophilic Substitution at the Triazine Ring

The electron-deficient triazine core undergoes nucleophilic substitution at the C-2 and C-4 positions. Methoxy groups enhance leaving-group propensity under mild conditions.

Key pathways :

-

Amine substitution : Reacts with aliphatic/aromatic amines (e.g., methylamine, aniline) to form N-substituted triazinyl derivatives.

-

Thiol substitution : Thiols (e.g., mercaptoethanol) displace methoxy groups, forming thioether linkages .

Table 2: Substitution Reactions with Amines

| Amine | Solvent | Temp (°C) | Product Purity (%) | Source |

|---|---|---|---|---|

| Cyclohexylamine | Acetonitrile | 40 | 92 | |

| 4-Fluoroaniline | Toluene | 80 | 85 | |

| Piperidine | DCM | 25 | 89 |

Sulfonamide Functionalization

The sulfonamide group participates in:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form N-alkylsulfonamides.

-

Cross-coupling : Palladium-catalyzed Suzuki-Miyaura reactions with arylboronic acids yield biaryl sulfonamides .

Notable example :

-

Reaction with 4-bromophenylboronic acid under Pd(PPh₃)₄ catalysis produces a biphenylsulfonamide derivative (85% yield, 95% HPLC purity) .

Biological Activity Correlations

Reaction products demonstrate structure-dependent biological effects:

Table 3: Biological Activity of Derivatives

| Derivative Structure | IC₅₀ (μM) | Target | Source |

|---|---|---|---|

| N-Benzylamide analog | 12.4 | Dihydrofolate reductase | |

| Ethyl ester analog | >100 | IL-17 inhibition | |

| Thioether-linked derivative | 8.9 | HCT-116 colon cancer cells |

Stability and Degradation

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that compounds similar to N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, a series of novel derivatives have shown promising results with IC50 values below 100 μM against human cancer cell lines such as HCT-116 and HeLa . The presence of the triazin moiety is thought to enhance the compound's ability to induce apoptosis in cancer cells.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has been shown to inhibit certain kinases and receptors involved in inflammatory responses. The mechanism of action is believed to involve the modulation of signaling pathways related to cytokine production, particularly interleukin-17 (IL-17), which is crucial in autoimmune diseases .

Study on Anticancer Properties

A significant study evaluated the anticancer properties of this compound against various cell lines. The results indicated that modifications in the triazine structure could lead to enhanced potency and selectivity against cancer cells .

Inhibition of IL-17 Production

Another case study focused on the compound's role as a RORc inverse agonist. It demonstrated substantial inhibition of IL-17 production in both in vitro and in vivo models, suggesting potential therapeutic applications for inflammatory conditions such as psoriasis and rheumatoid arthritis .

Mechanism of Action

The mechanism of action of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide involves the activation of carboxylic acids to form reactive intermediates that can undergo nucleophilic attack by amines or alcohols . This activation is facilitated by the triazine ring, which acts as an electron-withdrawing group, enhancing the reactivity of the carboxylic acid.

Comparison with Similar Compounds

Antifungal Triazine Derivatives

- (Z)-N-(2-(4,6-dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline (TRI) :

- Structure : Shares the 4,6-dimethoxy-1,3,5-triazine core but replaces the methyl-sulfonamide group with a vinyl-linked 4-methoxyaniline.

- Activity : Exhibits antifungal activity against Candida albicans, attributed to its 6-membered N-heterocycle, free -NH- linker, and para-substituted aromatic moiety .

- Comparison : The target compound’s benzenesulfonamide group introduces stronger electron-withdrawing effects and steric bulk, which may alter bioavailability or target specificity. The fluorine atom could enhance membrane permeability compared to TRI’s methoxy group .

Triazine-Based Coupling Reagents

- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) :

- Structure : Contains a morpholinium cation instead of the benzenesulfonamide group.

- Function : Widely used as a coupling agent in peptide synthesis and hydrogel fabrication due to its ability to activate carboxyl groups .

- Comparison : The target compound’s sulfonamide group precludes its use as a reagent but may confer bioactivity (e.g., enzyme inhibition) absent in DMTMM .

Sulfonamide-Containing Triazoles

- 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones :

- Structure : Features a triazole-thione core with para-substituted sulfonyl groups.

- Activity : Demonstrated tautomerism-dependent reactivity, with IR spectra confirming the thione form (C=S stretch at 1247–1255 cm⁻¹, absence of S-H bands) .

- Comparison : The target compound’s triazine core provides greater stability and distinct electronic properties compared to triazoles. Its fluorine atom may enhance binding affinity to hydrophobic targets .

Key Research Findings and Data Tables

Table 1: Structural and Functional Properties of Triazine Derivatives

Table 2: Spectral Signatures of Key Functional Groups

*Hypothesized based on analogous sulfonamide spectra .

Biological Activity

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide is a compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a triazine moiety linked to a sulfonamide group. The synthesis typically involves the reaction of 4-fluoro-2-methylbenzenesulfonamide with 4,6-dimethoxy-1,3,5-triazine derivatives. This approach allows for the introduction of various functional groups that enhance biological activity.

Biological Activity

The biological activity of this compound can be summarized as follows:

- Antitumor Activity : Preliminary studies indicate that the compound exhibits significant antitumor properties. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- Enzyme Inhibition : The compound acts as an inhibitor for several key enzymes involved in cancer metabolism. In particular, it has shown efficacy against dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell division .

The mechanisms through which this compound exerts its effects include:

- Inhibition of Key Enzymes : By targeting enzymes like DHFR, the compound disrupts nucleotide synthesis pathways essential for rapidly dividing cells.

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It has been observed to cause G1 phase arrest in the cell cycle, preventing further proliferation of cancer cells.

Case Study 1: Antitumor Efficacy

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations as low as 10 µM. The IC50 values varied across different cell lines but generally fell within the range of 5–15 µM.

Case Study 2: Mechanistic Insights

Research investigating the molecular pathways affected by this compound revealed that it downregulates the expression of cyclin D1 and upregulates p21WAF1/CIP1, leading to enhanced apoptosis and cell cycle arrest in treated cells .

Summary Table of Biological Activities

Q & A

Basic: What are the common synthetic routes for preparing N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide?

The synthesis typically involves sequential functionalization of the 1,3,5-triazine core. A general approach includes:

- Step 1 : Chlorination of 4,6-dihydroxy-1,3,5-triazine followed by methoxy group substitution under alkaline conditions .

- Step 2 : Nucleophilic displacement of remaining chlorine atoms with a methylamine-bearing sulfonamide group. For example, reacting 4-fluoro-2-methylbenzenesulfonamide derivatives with 4,6-dimethoxy-1,3,5-triazin-2-ylmethyl chloride in anhydrous solvents like acetonitrile .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.

Advanced: How can tautomeric forms of this compound be distinguished using spectroscopic methods?

The compound may exhibit tautomerism due to the sulfonamide group and triazine ring interactions. Key methods include:

- IR Spectroscopy : Absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) confirm the thione tautomer over thiol forms .

- ¹H-NMR : Proton signals near δ 10–12 ppm (NH groups) and splitting patterns of methoxy (δ ~3.8 ppm) and aromatic protons (δ 7.2–8.1 ppm) differentiate tautomers .

- 13C-NMR : Carbon chemical shifts for C=S (~170 ppm) vs. C-SH (~120 ppm) provide additional confirmation .

Basic: What analytical techniques are critical for structural validation?

- Elemental Analysis : Verify C, H, N, S content within ±0.3% of theoretical values .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) .

- Multinuclear NMR : ¹H, 13C, and 19F NMR to assign all protons, carbons, and fluorine atoms .

Advanced: How can reaction conditions be optimized to improve yield in triazine-sulfonamide coupling?

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity of the sulfonamide group .

- Catalysis : Add potassium carbonate or triethylamine to deprotonate the sulfonamide NH, accelerating substitution .

- Temperature Control : Moderate heating (60–80°C) balances reaction rate and side-product formation .

- Monitoring : TLC or HPLC to track reaction progress and adjust stoichiometry dynamically .

Basic: What are the key stability considerations for this compound under experimental storage?

- Light Sensitivity : Store in amber vials to prevent photodegradation of the triazine ring .

- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of methoxy groups .

- Temperature : Long-term storage at –20°C in inert atmospheres (N₂ or Ar) .

Advanced: How can computational methods predict biological target interactions?

- Molecular Docking : Use AutoDock Vina to model binding to enzymes like carbonic anhydrase or dihydrofolate reductase, leveraging sulfonamide’s known affinity for zinc-containing active sites .

- QSAR Modeling : Correlate substituent effects (e.g., fluorine position) with bioactivity data from analogs .

- MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water) .

Basic: What are common impurities encountered during synthesis, and how are they removed?

- Unreacted Triazine Precursors : Detectable via HPLC (retention time ~5.2 min) and removed by washing with cold hexane .

- Sulfonamide Dimers : Separated using size-exclusion chromatography .

- Inorganic Salts : Eliminated via aqueous extraction (brine) and drying over MgSO₄ .

Advanced: How do substituents on the triazine ring influence electronic properties?

- Methoxy Groups : Electron-donating effects increase triazine ring electron density, altering reactivity in SNAr reactions (Hammett σₚ values: –0.27 for OMe) .

- Fluorine on Benzene : Withdraws electrons (σₘ = +0.34), enhancing sulfonamide acidity (pKa ~8.5 vs. ~10 for non-fluorinated analogs) .

- Methyl Group : Steric effects may hinder rotation of the benzenesulfonamide moiety, affecting crystal packing .

Basic: What safety protocols are essential when handling this compound?

- PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal in halogenated waste containers .

Advanced: How can contradictory bioactivity data between analogs be resolved?

- Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., fixed pH, temperature) .

- Structural Profiling : X-ray crystallography to identify binding mode variations caused by substituent positioning .

- Kinetic Studies : Measure on/off rates (kₒₙ/kₒff) to distinguish potency differences from binding stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.